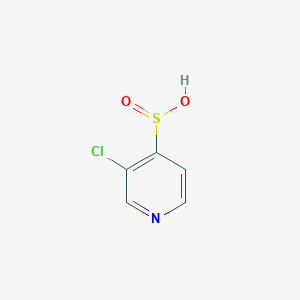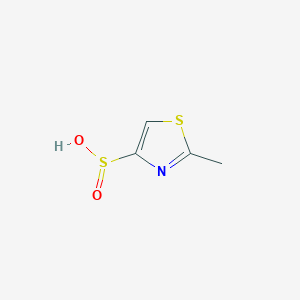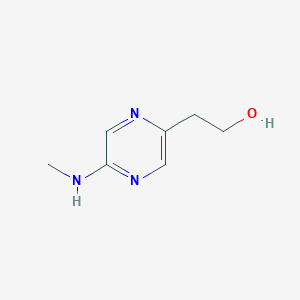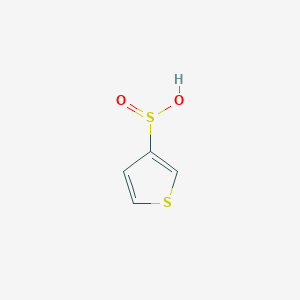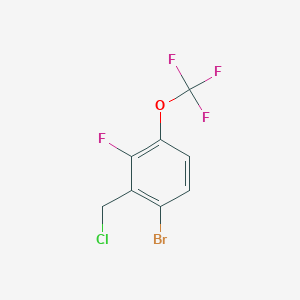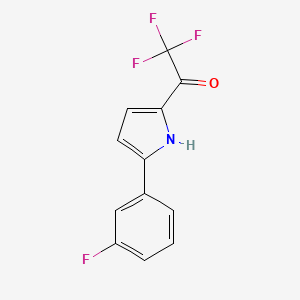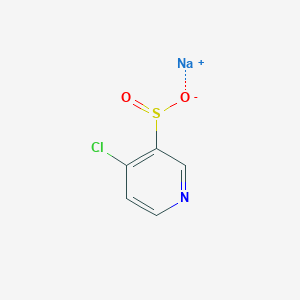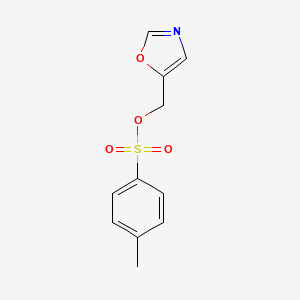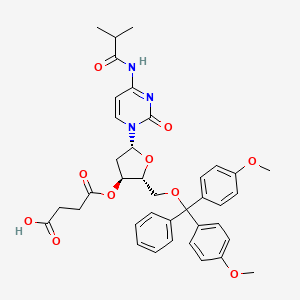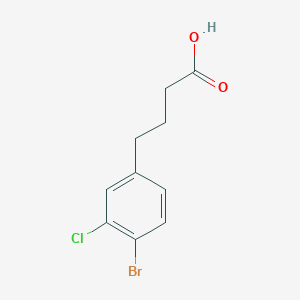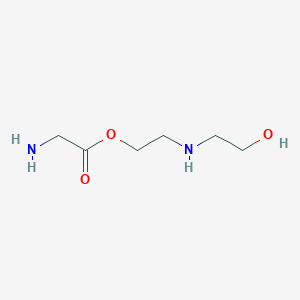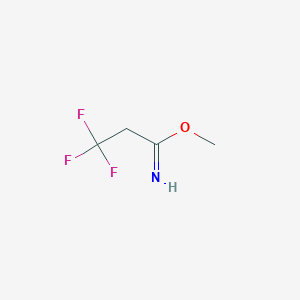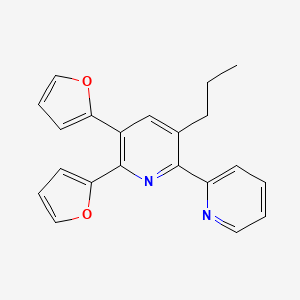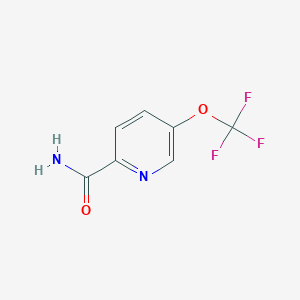
5-(Trifluoromethoxy)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)picolinamide is a chemical compound with the molecular formula C7H5F3N2O2 It is characterized by the presence of a trifluoromethoxy group attached to a picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)picolinamide typically involves the trifluoromethoxylation of picolinamide derivatives. One common method includes the use of trifluoromethoxylating reagents under mild reaction conditions. For instance, the reaction can be carried out using trifluoromethyl ethers in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. This process ensures the efficient incorporation of the trifluoromethoxy group into the picolinamide structure, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethoxy)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include various trifluoromethoxylated derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(Trifluoromethoxy)picolinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)picolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to target molecules, thereby influencing various biochemical pathways. This interaction can lead to the modulation of biological activities, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- Trifluoromethyl ethers
- Trifluoromethylated pyridines
Comparison: Compared to other similar compounds, 5-(Trifluoromethoxy)picolinamide is unique due to its specific structural features and the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, making the compound more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H5F3N2O2 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
5-(trifluoromethoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)14-4-1-2-5(6(11)13)12-3-4/h1-3H,(H2,11,13) |
InChI Key |
IDYDXONXXLSJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


